molecular formula C33H34O10 B1148248 [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate CAS No. 10028-44-1

[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate

Cat. No.: B1148248
CAS No.: 10028-44-1
M. Wt: 590.62
InChI Key:
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Description

Its unique structure enables it to play a crucial role in various experiments and investigations, particularly in drug synthesis, polymer chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate typically involves the acetylation of a precursor molecule. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the acetate groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound can act as an acetylating agent, transferring acetyl groups to other molecules. This can affect the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[4-(4-chlorophenyl)-3-cyano-2-oxo-6-pyridin-2-ylpyridin-1-yl]oxan-2-yl]methyl acetate
  • Cellulose triacetate

Uniqueness

[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

[4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJGUFOLNHYRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60905325
Record name 1,2,3,4-Tetra-O-acetyl-6-O-(triphenylmethyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37074-90-1, 10028-44-1, 92621-31-3
Record name NSC404268
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404268
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC52915
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52915
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC52914
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52914
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-Tetra-O-acetyl-6-O-(triphenylmethyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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